molecular formula C12H25N3O5Si B11828608 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside

Cat. No.: B11828608
M. Wt: 319.43 g/mol
InChI Key: INRGEDOVSZVJNL-ILAIQSSSSA-N
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Description

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of an azido group at the second position and a tert-butyldimethylsilyl (TBDMS) protecting group at the first position of the glucopyranoside ring. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique reactivity and stability.

Preparation Methods

The synthesis of 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Introduction of Azido Group: The azido group is introduced at the second position by substituting the hydroxyl group with an azide ion, often using reagents like sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques like column chromatography to ensure high purity

Chemical Reactions Analysis

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions:

Scientific Research Applications

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside involves its reactivity towards nucleophiles and electrophiles:

    Azido Group: The azido group can participate in click chemistry reactions, forming triazoles upon reaction with alkynes in the presence of a copper catalyst.

    TBDMS Group: The TBDMS group protects the hydroxyl group during synthetic transformations, preventing unwanted side reactions. .

Comparison with Similar Compounds

1-O-tert-Butyldimethylsilyl-2-azido-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds:

Properties

Molecular Formula

C12H25N3O5Si

Molecular Weight

319.43 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-5-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C12H25N3O5Si/c1-12(2,3)21(4,5)20-11-8(14-15-13)10(18)9(17)7(6-16)19-11/h7-11,16-18H,6H2,1-5H3/t7-,8-,9-,10-,11+/m1/s1

InChI Key

INRGEDOVSZVJNL-ILAIQSSSSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

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